Norsegoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norsegoline is a chemical compound that belongs to the ergoline family of compounds. It is a potent dopamine receptor antagonist and has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
Antileukemic Activity
Norsegoline, a natural marine product, has been studied for its potential in treating leukemia. Research has shown that norsegoline inhibits the proliferation of colony-forming unit-cells (CFU-C) from patients with chronic myelogenous leukemia (CML) in both chronic phase and blastic crisis. This effect was compared with the influence of IFN-alpha, and norsegoline was found to statistically reduce the number of CFU-C derived from bone marrow of CML patients. Additionally, it significantly impacted CD34(+) cells, reducing their ability to proliferate in liquid culture and decreasing their CFU-C content. The study demonstrated the potential of norsegoline as an antileukemic agent, particularly against Philadelphia-positive cells, suggesting its use in conjunction with autologous bone marrow transplantation for CML patients (Einat et al., 1995).
Impact on Acute Myeloid Leukemia
Another study focused on acute myeloid leukemia (AML), assessing the effects of norsegoline and another compound, Eilatin, on leukemic cell lines and blasts from AML patients. Both compounds, derived from the Red Sea purple tunicate Eudistoma sp., were effective in suppressing clonogenic cells in both agar and suspension cultures in a dose-dependent manner. Furthermore, norsegoline showed potential in inducing immunophenotypic maturation of leukemic cell lines, indicating its role in potentially improving treatments for AML patients (Lishner et al., 1995).
properties
CAS RN |
117694-98-1 |
---|---|
Product Name |
Norsegoline |
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
methyl 12-methoxy-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaene-10-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-22-14-9-12(18(21)23-2)16-15-11(7-8-19-17(14)15)10-5-3-4-6-13(10)20-16/h3-9,20H,1-2H3 |
InChI Key |
PPXQORDAFJQBRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C3=C(C=CN=C13)C4=CC=CC=C4N2)C(=O)OC |
Canonical SMILES |
COC1=CC(=C2C3=C(C=CN=C13)C4=CC=CC=C4N2)C(=O)OC |
synonyms |
norsegoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.